molecular formula C12H25ClN2O B2673619 (2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride CAS No. 1938456-47-3

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride

Cat. No.: B2673619
CAS No.: 1938456-47-3
M. Wt: 248.8
InChI Key: ARRALEBXMZHSLM-NJJJQDLFSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride: is a chemical compound with the molecular formula C12H24N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of morpholine with appropriate reagents to introduce the piperidin-4-ylmethyl group. One common method involves the reaction of morpholine with 4-(bromomethyl)piperidine in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Oxides of the compound

  • Reduction: Reduced derivatives

  • Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride: can be compared with other similar compounds, such as:

  • Morpholine derivatives: Other morpholine derivatives with different substituents

  • Piperidine derivatives: Compounds containing piperidine rings with various functional groups

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry (2R,6S) and the presence of the piperidin-4-ylmethyl group, which can influence its biological and chemical properties.

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;/h10-13H,3-9H2,1-2H3;1H/t10-,11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRALEBXMZHSLM-NJJJQDLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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